Octanoyl L-Carnitine-d3 Chloride

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Metabolic Studies:

- L-Carnitine plays a crucial role in transporting long-chain fatty acids into the mitochondria, the cell's powerhouse, for energy production. Octanoyl L-Carnitine-d3 Chloride, with its deuterium label, can be used to trace the movement and metabolism of fatty acids in cells and tissues. This allows researchers to investigate how the body utilizes fats for energy under various conditions ().

Drug Discovery and Development:

- Understanding the role of L-Carnitine in cellular processes can be valuable in drug development. Octanoyl L-Carnitine-d3 Chloride can be employed to assess the impact of potential drugs on fatty acid metabolism. By tracing the labeled carnitine, researchers can gain insights into how drugs might alter cellular fuel utilization ().

Investigation of Mitochondrial Function:

- Since L-Carnitine is essential for mitochondrial fatty acid uptake, Octanoyl L-Carnitine-d3 Chloride can be a tool to study mitochondrial function. The labeled carnitine allows researchers to track its movement into the mitochondria, potentially aiding in the diagnosis and understanding of mitochondrial diseases that affect energy production ().

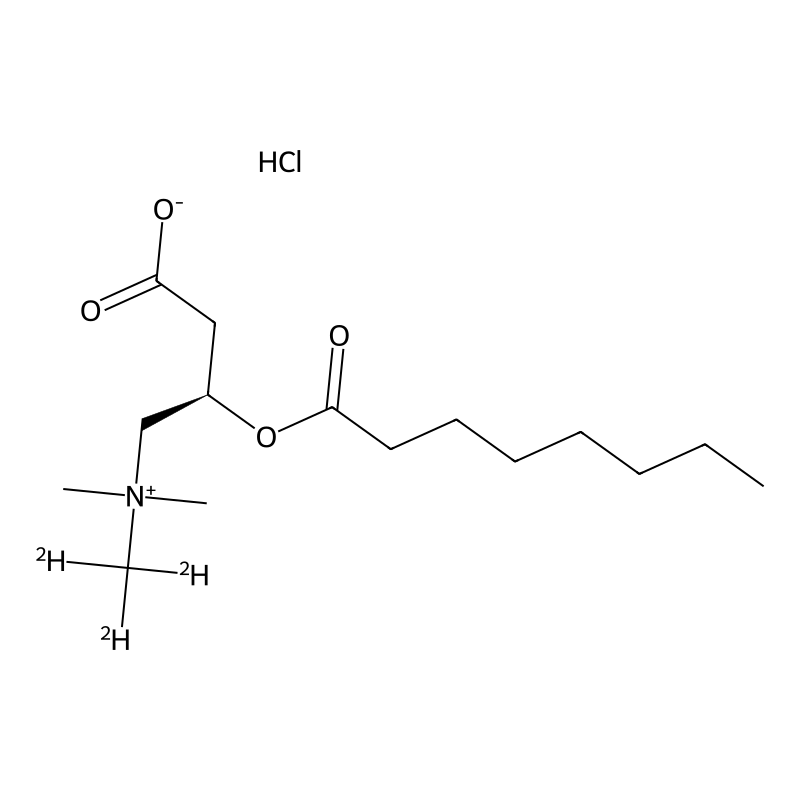

Octanoyl L-Carnitine-d3 Chloride is a stable isotope-labeled derivative of octanoyl L-carnitine, a compound that plays a significant role in fatty acid metabolism. Its chemical formula is C₁₅H₂₇D₃ClNO₄, and it has a molecular weight of 326.87 g/mol. The compound is primarily used in research settings, particularly in studies related to lipid metabolism and mitochondrial function. The chloride form indicates the presence of a chloride ion, which can influence its solubility and reactivity in biological systems .

- Oxidation: Under specific conditions, it can be oxidized to form octanoyl L-carnitine. This reaction is significant in metabolic pathways where fatty acids are oxidized for energy production.

- Hydrolysis: The compound can undergo hydrolysis, particularly in aqueous environments, leading to the release of octanoic acid and L-carnitine .

- Conjugation: It may also participate in conjugation reactions, where it combines with other molecules to enhance solubility or biological activity .

Octanoyl L-Carnitine-d3 Chloride exhibits several biological activities:

- Fatty Acid Transport: It facilitates the transport of long-chain fatty acids into the mitochondria for beta-oxidation, essential for energy production .

- Metabolic Regulation: The compound plays a role in regulating metabolic processes, influencing energy expenditure and lipid metabolism .

- Potential Therapeutic Effects: Research suggests that derivatives of carnitine may have therapeutic potential in conditions such as obesity, diabetes, and cardiovascular diseases due to their role in fatty acid metabolism .

The synthesis of Octanoyl L-Carnitine-d3 Chloride typically involves:

- Starting Materials: Utilizing L-carnitine and octanoic acid as primary reagents.

- Isotope Labeling: Incorporating deuterium at specific positions on the carnitine molecule during synthesis to create the labeled compound.

- Chlorination: Introducing chloride through a chlorination reaction to yield the final product.

These steps require careful control of reaction conditions to ensure high purity and yield of the desired compound .

Octanoyl L-Carnitine-d3 Chloride has several applications:

- Research Tool: It is widely used as a tracer in metabolic studies to understand fatty acid transport and metabolism.

- Proteomics Research: The compound aids in proteomic analyses by serving as a standard for quantifying carnitine derivatives in biological samples .

- Pharmaceutical Development: It has potential applications in developing therapies targeting metabolic disorders related to fatty acid metabolism .

Studies on Octanoyl L-Carnitine-d3 Chloride have indicated interactions with various biological molecules:

- Enzymatic Interactions: It interacts with enzymes involved in fatty acid oxidation, influencing their activity and efficiency.

- Cellular Uptake Mechanisms: Research has shown that it can affect cellular uptake mechanisms for fatty acids, potentially altering metabolic pathways .

- Synergistic Effects with Other Compounds: Interaction studies reveal that it may work synergistically with other metabolites or drugs to enhance therapeutic effects or mitigate side effects .

Several compounds share structural or functional similarities with Octanoyl L-Carnitine-d3 Chloride. Here are some notable comparisons:

| Compound Name | Structure/Functionality | Unique Features |

|---|---|---|

| L-Carnitine | Basic form without acyl group | Essential for transporting fatty acids |

| Acetyl L-Carnitine | Acetylated form of L-carnitine | Often used for cognitive enhancement |

| Propionyl L-Carnitine | Shorter acyl chain | May have different metabolic effects |

| Butyryl L-Carnitine | Medium-chain acyl derivative | Focused on energy metabolism |

Octanoyl L-Carnitine-d3 Chloride stands out due to its specific labeling with deuterium, making it particularly useful as a tracer in metabolic studies while maintaining similar functionalities related to fatty acid transport and metabolism as its analogs .

Demethylation and Re-Methylation Techniques for Deuterium Integration

The synthesis of Octanoyl L-Carnitine-d3 Chloride through demethylation and re-methylation represents one of the most effective approaches for achieving site-specific deuterium incorporation . This methodology involves the selective removal of methyl groups from the trimethylammonium moiety of carnitine, followed by their replacement with deuterated methyl groups using methyl-d3-iodide as the deuterium source [28].

The demethylation process typically employs strong nucleophilic conditions, where L-carnitine is subjected to treatment with ethanolamine and hydrochloric acid under controlled heating conditions . The reaction proceeds through a stepwise mechanism where the trimethylammonium group undergoes selective N-demethylation, creating reactive intermediates that can subsequently accept deuterated methyl groups [7] [8]. Research has demonstrated that this approach can achieve deuteration efficiencies ranging from 85 to 95 percent, with isotopic purities reaching 94 to 98 percent [6].

The re-methylation step utilizes methyl-d3-iodide (trideuterio iodomethane) as the primary deuterating agent [12] [28]. This reagent provides three deuterium atoms per methyl group, ensuring complete isotopic substitution at the desired positions [10]. The reaction conditions must be carefully controlled to prevent hydrogen-deuterium exchange that could compromise the isotopic purity of the final product [7] [9].

Temperature control emerges as a critical parameter in this synthetic route, with optimal conditions ranging from 100 to 180 degrees Celsius depending on the specific reaction phase [12]. Lower temperatures favor selective demethylation while minimizing side reactions, whereas higher temperatures are required for efficient re-methylation with deuterated reagents [13]. The reaction time typically extends from 6 to 48 hours, allowing for complete conversion while maintaining structural integrity [28].

Kinetic deuterium isotope effects play a significant role in the success of this methodology [7] [8]. Studies have shown that the intrinsic deuterium isotope effect values can range from 3.6 to 19.2, depending on the specific reaction conditions and catalytic systems employed [8] [9]. These effects must be carefully managed to ensure efficient deuterium incorporation without compromising the stereochemical integrity of the carnitine backbone [13].

Optimization of Reaction Conditions for High Isotopic Purity

Achieving high isotopic purity in Octanoyl L-Carnitine-d3 Chloride synthesis requires systematic optimization of multiple reaction parameters [15] [19]. The most critical factors include pH control, solvent systems, catalyst loading, and purification methodologies [20] [23].

pH control represents a fundamental aspect of isotopic purity optimization, with optimal ranges established between 7.0 and 8.5 [20] [25]. Maintaining alkaline conditions prevents acid-catalyzed hydrogen-deuterium exchange that can lead to isotopic scrambling and reduced deuterium content [14] [20]. Research has demonstrated that pH deviations outside this range result in significant decreases in deuteration efficiency and overall product quality [19].

Solvent system selection profoundly influences both reaction efficiency and isotopic purity [16] [20]. Biphasic aqueous-organic solvent systems have emerged as the preferred approach, facilitating efficient phase separation while maintaining optimal deuterium incorporation rates [10] [18]. The choice of organic co-solvents must balance solubility requirements with the need to minimize hydrogen-deuterium exchange reactions that can compromise isotopic integrity [14] [23].

Catalyst loading optimization typically requires 5 to 15 mole percent of the catalytic system to achieve maximum efficiency [20] [23]. Higher catalyst concentrations can accelerate reaction rates but may also promote unwanted side reactions that reduce isotopic purity [18] [25]. Lower loadings result in incomplete reactions and extended reaction times that increase the risk of isotopic scrambling [19].

Advanced analytical techniques are essential for monitoring and confirming isotopic purity throughout the synthesis process [19]. High-resolution mass spectrometry combined with nuclear magnetic resonance spectroscopy provides comprehensive characterization of deuterium incorporation levels and structural integrity [19] [25]. These methods enable real-time optimization of reaction conditions and ensure that final products meet stringent purity specifications [15] [19].

The implementation of continuous-flow technology has shown remarkable promise for achieving consistently high isotopic purities [20]. This approach utilizes iterative recirculation processes that can achieve deuteration efficiencies exceeding 99 percent while maintaining excellent structural selectivity [20]. The closed-loop nature of continuous-flow systems minimizes exposure to atmospheric moisture that can cause isotopic dilution [14] [20].

Quality control protocols must incorporate both deuteration efficiency measurements and structural integrity assessments [15] [19]. Electrospray ionization mass spectrometry provides precise quantification of isotopic enrichment by comparing the ratios of deuterated to non-deuterated molecular ions [19]. Nuclear magnetic resonance analysis confirms that deuterium incorporation occurs at the intended positions without structural rearrangement [23] [25].

Scalability Challenges in Industrial-Scale Deuterated Compound Synthesis

The transition from laboratory-scale synthesis to industrial production of Octanoyl L-Carnitine-d3 Chloride presents significant technical and economic challenges [15] [16] [17]. These challenges encompass cost considerations, technical limitations, quality control requirements, and regulatory compliance issues that must be systematically addressed for successful commercialization [15] [21].

Cost factors represent the primary barrier to industrial-scale deuterated compound synthesis [15] [17]. Deuterium sources, particularly deuterium oxide and methyl-d3-iodide, command premium prices that can increase production costs by several orders of magnitude compared to non-deuterated analogs [16] [21]. The high cost of deuterated starting materials necessitates the development of efficient recycling strategies and process optimization techniques to maintain economic viability [17] [20].

Technical limitations in large-scale deuteration processes include low reaction rates, competing side reactions, and equipment corrosion issues [15] [16]. The relatively slow kinetics of deuterium incorporation reactions require extended processing times that can compromise production efficiency and increase operational costs [17] [18]. Side reactions that lead to isotopic scrambling become more problematic at industrial scales due to the extended residence times and higher processing temperatures typically required [16] [20].

Equipment design considerations for industrial deuteration processes must address the corrosive nature of many deuterated reagents and the need for specialized materials of construction [16] [17]. Standard stainless steel equipment may be inadequate for handling concentrated deuterium sources and deuterated acids, requiring investment in specialized alloys or coating technologies [17] [21]. The implementation of closed-loop systems becomes essential to prevent deuterium loss and minimize environmental release [14] [17].

Heat and mass transfer limitations present additional scaling challenges that require careful process engineering solutions [17] [21]. The efficient mixing of deuterated reagents with substrate molecules becomes increasingly difficult as reactor volumes increase, potentially leading to incomplete reactions and reduced isotopic purity [16] [18]. Advanced reactor design incorporating enhanced mixing technologies and optimized heat transfer systems is essential for maintaining reaction efficiency at industrial scales [17].

Quality control requirements at industrial scales demand the implementation of robust analytical systems capable of real-time monitoring of isotopic purity [15] [19]. The development of high-throughput analytical methods that can provide rapid feedback on deuteration efficiency becomes critical for process control and product quality assurance [19] [21]. Statistical process control methodologies must be implemented to ensure consistent product quality across large production batches [15].

Environmental considerations add another layer of complexity to industrial-scale deuterated compound synthesis [15] [17]. The proper handling and disposal of deuterium-containing waste streams require specialized protocols and equipment that can significantly increase operational costs [17] [21]. The development of green chemistry approaches that minimize waste generation and enable efficient solvent recovery becomes essential for sustainable industrial operations [14] [20].

Regulatory compliance for deuterated pharmaceutical intermediates requires adherence to Good Manufacturing Practice guidelines and extensive documentation protocols [15]. The establishment of dedicated manufacturing facilities with appropriate containment systems and qualified personnel represents a significant capital investment [15] [17]. Training programs for personnel handling deuterated materials must address both technical aspects of the synthesis processes and safety considerations specific to isotopic materials [17].

Liquid chromatography-tandem mass spectrometry represents the gold standard methodology for acylcarnitine analysis, offering superior specificity and sensitivity compared to traditional analytical approaches [1] [2]. The comprehensive LC-MS/MS protocols developed for acylcarnitine detection have demonstrated remarkable analytical performance across diverse biological matrices.

The fundamental LC-MS/MS approach employs reversed-phase chromatography coupled with electrospray ionization in positive mode, capitalizing on the quaternary ammonium structure inherent to all carnitine species [3] [4]. Octanoyl L-Carnitine-d3 Chloride, with its molecular weight of 326.87 g/mol, exhibits optimal ionization characteristics under these conditions, forming stable [M+H]+ ions at m/z 288.2 for detection and quantification [5] [6].

| Parameter | Optimal Value | Analytical Purpose |

|---|---|---|

| Mobile Phase A | 0.1% formic acid in water | Aqueous phase with acid modifier for ionization |

| Mobile Phase B | 0.1% formic acid in acetonitrile | Organic phase with acid modifier for elution |

| Column Type | C18 reversed-phase | Optimal for acylcarnitine separation |

| Column Dimensions | 150 × 2.1 mm, 1.8 μm | High resolution for isomer separation |

| Flow Rate | 0.2-0.4 mL/min | Balanced for sensitivity and separation |

| Injection Volume | 5-10 μL | Minimizes matrix effects |

| Column Temperature | 40-50°C | Enhanced chromatographic resolution |

| Ionization Mode | Positive ESI | Quaternary amine group ionization |

The analytical protocols have been extensively validated across multiple biological matrices, demonstrating excellent accuracy and precision parameters [1] [2]. Method validation studies have established lower limits of quantification in the picomolar range, enabling detection of acylcarnitine species at physiologically relevant concentrations [7] [8]. The comprehensive nature of these protocols allows simultaneous quantification of multiple acylcarnitine species, with some methods capable of analyzing up to 123 different acylcarnitine compounds in a single analytical run [3] [9].

Recent methodological advances have incorporated mixed-mode chromatographic approaches that provide enhanced separation capabilities for isomeric acylcarnitine species [2] [10]. These protocols utilize unique chromatographic mechanisms that combine reversed-phase and ion-exchange interactions, enabling resolution of clinically relevant isobaric compounds that remain indistinguishable using conventional analytical approaches.

The analytical throughput of modern LC-MS/MS protocols has been optimized to achieve complete analytical runs within 10-25 minutes, making these methods suitable for high-throughput clinical applications [8] [11]. The protocols incorporate multiple reaction monitoring (MRM) approaches that enhance selectivity while maintaining analytical sensitivity, with optimized collision energies and transition parameters specifically tailored for acylcarnitine detection.

Fragmentation Patterns in Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD)

The fragmentation behavior of Octanoyl L-Carnitine-d3 Chloride under tandem mass spectrometry conditions provides critical structural information for compound identification and quantification. The collision-induced dissociation and higher-energy collisional dissociation techniques generate characteristic fragmentation patterns that serve as analytical fingerprints for acylcarnitine species [12] [13].

Under CID conditions, acylcarnitine compounds undergo predictable fragmentation pathways that involve the preferential cleavage of specific molecular bonds [14] [15]. The primary fragmentation pattern involves the formation of the characteristic fragment ion at m/z 85.0284, which corresponds to the [C4H5O2]+ ion derived from the carnitine moiety [12] [16]. This fragment represents a universal diagnostic ion for all acylcarnitine species, making it invaluable for class-specific detection and quantification.

| Acylcarnitine Species | Molecular Ion [M+H]+ | Primary Fragment (m/z) | Secondary Fragments | Fragmentation Mechanism |

|---|---|---|---|---|

| Free Carnitine (C0) | 162.1 | 103.0 | 60.1 (trimethylamine) | Loss of C3H9N (59 Da) |

| Acetylcarnitine (C2) | 204.1 | 85.0 | 145.1, 60.1 | Loss of C7H13NO2 (143 Da) |

| Octanoylcarnitine (C8) | 288.2 | 85.0 | 229.2, 60.1 | Loss of C8H17NO2 (159 Da) |

| Palmitoylcarnitine (C16) | 400.3 | 85.0 | 341.3, 60.1 | Loss of C16H33NO2 (271 Da) |

The fragmentation mechanisms involve the neutral loss of trimethylamine (C3H9N, 59 Da) combined with the loss of the acyl chain moiety, resulting in the formation of the characteristic m/z 85 fragment [12] [17]. This fragmentation pattern is consistent across different acylcarnitine species, with variations primarily observed in the secondary fragment ions that retain structural information about the specific acyl chain composition.

Higher-energy collisional dissociation provides enhanced fragmentation efficiency compared to traditional CID approaches, particularly for acylcarnitine analysis [12] [18]. HCD fragmentation generates more extensive fragmentation patterns at higher collision energies, enabling detailed structural characterization of acylcarnitine species. The optimal HCD conditions typically employ normalized collision energies ranging from 30 to 110 eV, with different energy levels providing complementary structural information [12] [13].

The fragmentation patterns under HCD conditions demonstrate energy-dependent characteristics, with low-energy fragmentation favoring neutral losses from the carnitine substructure, while higher energies promote extensive fragmentation of both the carnitine moiety and the acyl chain [12] [19]. This energy-dependent fragmentation behavior enables the use of stepped collision energy approaches that combine fragments from multiple energy levels, providing comprehensive structural information for compound identification.

For Octanoyl L-Carnitine-d3 Chloride specifically, the presence of deuterium labeling introduces subtle but detectable shifts in the fragmentation patterns [5] [20]. The deuterium incorporation affects the fragmentation pathways involving the trimethylamine moiety, with the d3-labeled compound exhibiting characteristic isotope shifts in specific fragment ions. These isotope-shifted fragments serve as unique identifiers for the deuterium-labeled compound, enabling its distinction from the naturally occurring octanoylcarnitine.

The fragmentation patterns have been extensively characterized using high-resolution mass spectrometry, providing precise mass measurements for all major fragment ions [21] [12]. This high-resolution fragmentation data enables the construction of comprehensive spectral libraries that support automated compound identification and structural elucidation workflows.

Derivatization Approaches for Enhanced Sensitivity in Acylcarnitine Profiling

Chemical derivatization represents a powerful analytical strategy for enhancing the detection sensitivity and chromatographic properties of acylcarnitine species, including Octanoyl L-Carnitine-d3 Chloride. The derivatization approaches target specific functional groups within the acylcarnitine structure, improving ionization efficiency and chromatographic retention characteristics [22] [9].

The most extensively studied derivatization reagent for acylcarnitine analysis is 3-nitrophenylhydrazine (3-NPH), which forms stable hydrazide derivatives with carboxyl groups present in acylcarnitine molecules [9] [23]. The 3-NPH derivatization reaction proceeds through a nucleophilic addition-elimination mechanism, catalyzed by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and pyridine under mild reaction conditions [24] [25].

| Derivatization Reagent | Target Functional Group | Sensitivity Enhancement | Retention Time Improvement | Reaction Conditions |

|---|---|---|---|---|

| 3-Nitrophenylhydrazine (3-NPH) | Carboxyl groups | 10-100 fold | Excellent | EDC, pyridine, RT, 30 min |

| Dansyl hydrazine (DnsHz) | Carboxyl groups | 20-200 fold | Excellent | Mild acid, RT, 60 min |

| Pentafluorophenacyl trifluoromethanesulfonate | Carboxyl groups | 5-50 fold | Good | Acetonitrile, 60°C, 15 min |

| Butanol/HCl (butyl ester) | Carboxyl groups | 2-10 fold | Moderate | Acidic, 80°C, 30 min |

The 3-NPH derivatization approach has demonstrated remarkable analytical advantages for acylcarnitine profiling, achieving sensitivity enhancements of 10-100 fold compared to underivatized analyses [22] [9]. The derivatization reaction is quantitative and reproducible, with reaction efficiencies exceeding 99% under optimized conditions [9] [25]. The resulting 3-NPH derivatives exhibit improved chromatographic properties, including enhanced retention on reversed-phase columns and linear elution patterns that facilitate predictive retention time modeling.

The derivatization process involves the formation of stable covalent bonds between the 3-NPH reagent and the carboxyl groups of acylcarnitine molecules, resulting in derivatives that retain the characteristic fragmentation patterns while exhibiting enhanced mass spectrometric response [9] [26]. The derivatized compounds generate characteristic fragment ions at m/z 220, 145, and 84, which correspond to different portions of the derivatized molecule structure.

Advanced derivatization strategies have incorporated isotope labeling approaches that enable the simultaneous generation of light and heavy isotope-labeled derivatives [23] [25]. These isotope-labeled derivatization reagents, such as 13C6-3-NPH, provide internal standards for all target analytes, effectively compensating for matrix effects and improving quantitative accuracy. The isotope labeling derivatization approach has demonstrated excellent analytical performance in complex biological matrices, including dried blood spots and tissue extracts.

The derivatization protocols have been optimized for different analytical applications, with reaction conditions tailored to specific sample types and analytical requirements [24] [25]. The optimized protocols typically employ reaction times of 30-60 minutes at room temperature, with careful control of pH and reagent concentrations to ensure complete and reproducible derivatization. The derivatization reactions are compatible with automated sample preparation workflows, enabling high-throughput analytical applications.

| Study Focus | Key Findings | Method Specifications | Sensitivity/LOD | Applications |

|---|---|---|---|---|

| Comprehensive LC-MS/MS method development | 56 acylcarnitine species quantified with C2-C18 chains | Gradient elution, 25 min runtime | Sub-nanomolar detection limits | Metabolic disorder diagnosis |

| Derivatization optimization with 3-NPH | 123 acylcarnitine species identified with linear elution | Derivatization with 3-NPH, scheduled MRM | Femtomole-level quantification | Comprehensive acylcarnitine profiling |

| Mixed-mode chromatography validation | 38 analytes with excellent accuracy and precision | Mixed-mode column, 22 min analysis | Picomolar range sensitivity | Peroxisomal disorder screening |

| High-resolution MS fragmentation analysis | 117 acylcarnitines detected with MS/MS confirmation | Parallel reaction monitoring, high-res MS | High-resolution confirmation | Metabolomics research |

Recent research has explored alternative derivatization reagents that offer specific advantages for different analytical applications [27] [28]. Dansyl hydrazine (DnsHz) derivatization has demonstrated exceptional sensitivity enhancements of 20-200 fold, making it particularly suitable for trace-level acylcarnitine analysis [27]. The DnsHz derivatives exhibit excellent chromatographic properties and provide enhanced detectability in both positive and negative ionization modes.

The derivatization approaches have been successfully applied to the analysis of Octanoyl L-Carnitine-d3 Chloride, with the deuterium labeling preserved throughout the derivatization process [5] [20]. The derivatized d3-labeled compound exhibits characteristic isotope shifts in both the molecular ion and fragment ions, enabling its quantitative determination in complex biological matrices. The derivatization enhances the analytical sensitivity for the deuterium-labeled compound, making it suitable for use as an internal standard in quantitative acylcarnitine profiling methods.